N-(1-benzylpiperidin-3-yl)-N,3-dimethylfuran-2-carboxamide
Description
N-(1-benzylpiperidin-3-yl)-N,3-dimethylfuran-2-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-N,3-dimethylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-10-12-23-18(15)19(22)20(2)17-9-6-11-21(14-17)13-16-7-4-3-5-8-16/h3-5,7-8,10,12,17H,6,9,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCIAWQPIBMZTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(C)C2CCCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-benzylpiperidin-3-yl)-N,3-dimethylfuran-2-carboxamide typically involves the formation of the piperidine ring followed by functionalization. One common method is the reductive amination of benzylpiperidine with appropriate aldehydes or ketones . Industrial production methods may involve multi-step synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(1-benzylpiperidin-3-yl)-N,3-dimethylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal catalysts and often leads to the formation of N-oxides.
Reduction: Reduction reactions typically involve hydrogenation, leading to the formation of reduced derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its pharmacological properties, it is being investigated for its potential use in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-3-yl)-N,3-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(1-benzylpiperidin-3-yl)-N,3-dimethylfuran-2-carboxamide can be compared with other piperidine derivatives such as:
N-(1-benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide: Known for its use in treating cognitive dysfunction in dogs.
N-(piperidine-4-yl) benzamide: Investigated for its anticancer properties.
DL0410 derivatives: Evaluated for their inhibitory activities towards acetylcholinesterase and butyrylcholinesterase.
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